4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride
Description
This compound features a benzothiadiazole core fused to a thiazole ring, which is further substituted with a morpholine group and exists as a hydrochloride salt. The benzothiadiazole moiety is electron-deficient, enabling π-π stacking interactions, while the morpholine enhances solubility and bioavailability via its basic nitrogen .
Properties
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFNCBAAMCFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride typically involves multiple steps. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with a thiazole derivative under specific conditions. For instance, morpholine and triethylamine can be added to a solution of a dibromo derivative of benzo[c][1,2,5]thiadiazole in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[c][1,2,5]thiadiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can facilitate interactions with electron-donating groups in biological systems. This interaction can lead to various biological effects, including the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Core Structural Differences
Key Observations :
Physicochemical Properties
Table 2: Comparative Properties
Research Implications and Challenges
- Structural Precision: Minor substituent changes (e.g., bromine position in VPC-14449) drastically alter NMR profiles and bioactivity .
- Solubility vs. Bioactivity : Morpholine’s hydrophilic nature improves solubility but may reduce membrane permeability compared to halogenated analogs.
- Target Selectivity : Benzothiadiazole’s electron-deficient core may favor interactions with enzymes like kinases, whereas fluorophenyl-triazole systems () could target inflammatory pathways .
Q & A
Q. What are the standard synthetic routes for 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride, and what critical reaction conditions ensure reproducibility?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the benzo[c][1,2,5]thiadiazole and thiazole moieties, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
- Cyclization steps to form the thiazole ring, using reagents like Lawesson’s reagent or phosphorus oxychloride .
- Morpholine introduction via nucleophilic substitution or condensation, with precise temperature control (e.g., reflux in ethanol or THF) .
Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents, and purification via column chromatography or recrystallization. Reproducibility hinges on stoichiometric accuracy and catalyst activity monitoring .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for distinguishing morpholine and thiadiazole signals .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
- Elemental analysis : Validates purity and stoichiometry, especially for hydrochloride salt formation .
Q. What biological activities are associated with the structural motifs in this compound?
- The benzo[c][1,2,5]thiadiazole core is linked to antimicrobial and anticancer activities due to its electron-deficient aromatic system, which interacts with DNA or enzyme active sites .
- The thiazole ring enhances metabolic stability and modulates kinase inhibition .
- The morpholine moiety improves solubility and pharmacokinetic properties, facilitating blood-brain barrier penetration in neuroactive compounds .
Preliminary assays (e.g., MIC tests for antimicrobial activity) are recommended to establish baseline bioactivity .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized during synthesis to improve yield and reduce byproducts?
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂ with XPhos ligands) and copper-mediated Ullmann couplings for cross-coupling steps .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility, or switch to microwave-assisted synthesis to reduce reaction time .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate at peak conversion .
Example: A 78% yield was achieved using Pd(PPh₃)₄ in DMF at 80°C for 12 hours .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-response analysis : Compare EC₅₀/IC₅₀ values under consistent conditions (pH, cell lines) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies, considering factors like impurity profiles or salt forms .
Q. What computational methods are effective for predicting the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (AutoDock Vina, Schrödinger) : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or receptors .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time .
Q. What strategies enhance regioselectivity during functional group modifications (e.g., halogenation or alkylation)?
- Directing groups : Install temporary groups (e.g., boronic esters) to steer reactions to specific positions .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for morpholine nitrogen during thiazole functionalization .
- pH control : Acidic conditions favor electrophilic substitution on electron-rich aromatic rings .
Q. How can stability challenges (e.g., hydrolysis of the morpholine ring) be mitigated in aqueous or biological matrices?
- Lyophilization : Store the hydrochloride salt in anhydrous form to prevent degradation .
- Buffering agents : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies .
- Prodrug design : Modify the morpholine group to a more stable analog (e.g., thiomorpholine) .
Q. What comparative structural-activity insights can be drawn from analogs like 4-(Benzo[d]thiazol-2-yl)phenyl derivatives?
- Thiazole vs. oxadiazole : Thiazole-containing analogs show higher antimicrobial potency due to sulfur’s electronegativity .
- Morpholine vs. piperidine : Morpholine derivatives exhibit better aqueous solubility, as seen in pharmacokinetic studies .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzothiadiazole ring enhance anticancer activity .
Q. What experimental designs validate hypothesized mechanisms of action (e.g., enzyme inhibition)?
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorescence-based methods .
- Gene knockout models : Use CRISPR-Cas9 to silence suspected targets and observe phenotypic changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
